molecular formula C7H4BrN3O2 B5534278 3-(2-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

3-(2-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Cat. No. B5534278
M. Wt: 242.03 g/mol
InChI Key: RYIQPEWLZNSCMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclic meso-ionic compounds, such as oxatriazolium derivatives, often involves the preparation and characterization of isomeric meso-ionic oxatriazolium-5-aminides and tetrazolium-5-olates. These compounds are prepared through specific synthetic routes that may include steps like 1,3-dipolar cycloaddition reactions, showcasing the complexity and specificity required in synthesizing such unique structures (Hanley, Ollis, & Ramsden, 1979).

Molecular Structure Analysis

The molecular structure of related compounds reveals that the 1,2,3,4-oxatriazolium ring is planar and forms specific dihedral angles with adjacent phenyl or benzene rings, indicating a considerable degree of conformational stability and rigidity within these molecules. For instance, studies involving X-ray crystallography have been pivotal in determining the planarity and the specific orientation of the rings in these compounds, providing a foundation for understanding the structural aspects of 3-(2-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate (Fun et al., 2011).

Chemical Reactions and Properties

Cyclic meso-ionic compounds like oxatriazolium derivatives engage in various chemical reactions, including cycloaddition reactions, demonstrating their reactivity and potential for further chemical manipulation. These reactions not only expand the range of possible derivatives and compounds that can be synthesized but also highlight the versatile nature of these meso-ionic compounds in chemical synthesis (Melo et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be significantly influenced by their molecular arrangement and the presence of specific functional groups. The detailed crystallographic analysis provides insights into the intermolecular interactions that stabilize these structures, including hydrogen bonding and π-π stacking interactions, which in turn affect their physical properties (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of 3-(2-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate and related compounds are characterized by their reactivity towards various chemical agents and conditions. These properties are influenced by the meso-ionic nature of the oxatriazolium ring, which imparts a distinct chemical reactivity pattern, allowing for a range of chemical transformations and applications in synthesis (Hanley, Ollis, & Ramsden, 1979).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is typically relevant for biological molecules like drugs or enzymes. Without more information, it’s hard to say what the mechanism of action of this compound might be .

Future Directions

The study of new and complex organic compounds like this one is an active area of research in chemistry. Such compounds could have potential applications in various fields, including medicine, materials science, and catalysis .

properties

IUPAC Name

3-(2-bromophenyl)oxatriazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4-6(5)11-9-7(12)13-10-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIQPEWLZNSCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+]2=NOC(=N2)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

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